4-(quinolin-2-ylmethoxy)benzoic Acid - 123724-16-3

4-(quinolin-2-ylmethoxy)benzoic Acid

Catalog Number: EVT-340132
CAS Number: 123724-16-3
Molecular Formula: C17H13NO3
Molecular Weight: 279.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • One challenge in synthesizing certain derivatives of 4-(quinolin-2-ylmethoxy)benzoic acid, particularly those involving coupling reactions with 4-substituted aryl bromides, is the low reactivity of these bromides. This necessitates the use of specific heterogeneous copper catalysts and optimized reaction conditions to achieve satisfactory yields. []
  • Another challenge is the potential for unwanted side reactions, such as the reduction of the sulfanyl group during catalytic hydrogenation of a conjugated double bond. This requires careful control over the reaction conditions and the choice of catalyst. []
Chemical Reactions Analysis
  • Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst, such as sulfuric acid, to form ester derivatives. [, ]
  • Amide formation: The carboxylic acid group can react with amines, typically in the presence of a coupling reagent, to form amide derivatives. [, , ]
  • Complexation with metal ions: The nitrogen and oxygen atoms in the quinoline and benzoic acid moieties can act as donor atoms, allowing the molecule to coordinate with metal ions and form metal complexes. [, ]
Mechanism of Action
  • Leukotriene biosynthesis inhibition: Studies have shown that certain derivatives of 4-(quinolin-2-ylmethoxy)benzoic acid act as potent and selective inhibitors of 5-lipoxygenase-activating protein (FLAP). [, , , , ] FLAP is a crucial enzyme in the biosynthesis of leukotrienes, which are lipid mediators of inflammation involved in various inflammatory and allergic diseases, including asthma.
  • Antiviral activity: Research suggests that some benzoic acid derivatives, including those with structural similarities to 4-(quinolin-2-ylmethoxy)benzoic acid, exhibit antiviral activity against influenza A virus. This activity is attributed to the inhibition of viral neuraminidase, an enzyme essential for viral replication and release. []
Applications
  • Antileukotriene agents: Several derivatives of 4-(quinolin-2-ylmethoxy)benzoic acid have been synthesized and evaluated for their antileukotriene activity, with some showing promising results in preclinical studies. [, , , , , ] These compounds hold potential as therapeutic agents for inflammatory and allergic diseases.
  • Anti-HIV agents: Research suggests that structurally similar compounds to 4-(quinolin-2-ylmethoxy)benzoic acid, particularly those containing a 1,4-dihydropyridine moiety, exhibit anti-HIV-1 activity. These compounds target the viral gp41 protein, which is involved in viral fusion and entry. []

(2E)-2-methyl-3-(4-{[4-(quinolin-2-ylmethoxy)phenyl]sulfanyl}phenyl)prop-2-enoic acid (VUFB 20609)

  • Compound Description: VUFB 20609 is a potential antileukotriene drug. [] It exhibited in vitro inhibition of arachidonic acid-induced platelet aggregation. []

2-methyl-3-(4-{[4-(quinolin-2-ylmethoxy)phenyl]sulfanyl}phenyl)propanoic acid (VUFB 20584)

  • Compound Description: VUFB 20584 is a potential antileukotriene drug, structurally similar to VUFB 20609. [] It was also investigated for its anti-platelet aggregation properties. []
  • Relevance: Similar to VUFB 20609, VUFB 20584 shares the quinoline-methoxy-benzene core with 4-(quinolin-2-ylmethoxy)benzoic Acid. The key difference lies in the presence of a sulfanylphenyl-propanoic acid substituent on the benzene ring in VUFB 20584. []

({[(quinolin-2-ylmethoxy)phenyl]sulfanyl}phenyl)acetic acids

  • Compound Description: This series of compounds represents analogues of 4-(quinolin-2-ylmethoxy)benzoic Acid, synthesized and evaluated for their antileukotriene and antiasthmatic activities. [] Some compounds within this series demonstrated higher antiasthmatic activity compared to their benzoic acid counterparts. []
  • Relevance: These compounds retain the quinoline-methoxy-benzene core structure of 4-(quinolin-2-ylmethoxy)benzoic Acid, with an additional sulfur atom linking the benzene ring to a phenylacetic acid moiety. []

S-oxidized derivatives of {[(quinolin-2-ylmethoxy)phenyl]sulfanyl}benzoic acids

  • Relevance: This series retains the quinoline-methoxy-benzene-sulfur-phenyl core as 4-(quinolin-2-ylmethoxy)benzoic Acid. The distinction lies in the presence of a benzoic acid moiety and varying oxidation states of the sulfur atom. []

(R)-2-[4-(quinolin-2-yl-methoxy)phenyl)-2-cyclopentyl] acetic acid (BAY x1005)

  • Compound Description: BAY x1005 is a potent leukotriene synthesis inhibitor, demonstrating significant activity in human airways. [] It effectively blocks contractions induced by anti-IgE challenge, indicating its potential as an anti-asthmatic agent. []
  • Relevance: BAY x1005 shares the quinoline-methoxy-benzene core with 4-(quinolin-2-ylmethoxy)benzoic Acid. The key difference is the presence of a cyclopentyl acetic acid substituent on the benzene ring instead of a carboxylic acid group. []

5-[4-[4-(quinolin-2-yl-methoxy)phenyl]-3-methylbutyl]tetrazole (compound 32)

  • Compound Description: This orally active compound exhibits potent leukotriene receptor antagonist activity. [] It demonstrated significant improvements in oral potency compared to other compounds in its development series. []

3-[3-tert-butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid (AM803, GSK2190915)

  • Compound Description: AM803 is a potent, orally active, once-daily FLAP inhibitor with promising anti-inflammatory properties. []
  • Relevance: Although AM803 is structurally distinct from 4-(quinolin-2-ylmethoxy)benzoic Acid, its development was based on the optimization of another related compound, AM103, which shares the quinoline-methoxy-benzene core with the target compound. [, ] The optimization of AM103 involved exploring various substituents, including heterocycles on the indole N-benzyl group and replacements for the quinoline group. [] These modifications led to the discovery of AM803, highlighting the structural and pharmacological connections between these compounds. [, ]

3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103)

  • Compound Description: AM103 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor, exhibiting efficacy in a murine model of allergen-induced asthma. []
  • Relevance: AM103 shares the quinoline-methoxy-benzene core structure with 4-(quinolin-2-ylmethoxy)benzoic Acid. Modifications to the structure include the incorporation of a 3-tert-butylsulfanyl-indole-2-yl)-2,2-dimethyl-propionic acid moiety. []

4-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)-[4-14C]quinolin-2(1H)-one (XEN-D0401)

  • Compound Description: XEN-D0401 is a novel BK channel activator. []
  • Relevance: XEN-D0401 belongs to the 4-(2-hydroxyphenyl)quinolin-2(1H)-one derivative class and shares a similar core structure with 4-(quinolin-2-ylmethoxy)benzoic Acid. Both contain a quinoline ring system with a phenyl substituent at the 4-position. []

Properties

CAS Number

123724-16-3

Product Name

4-(quinolin-2-ylmethoxy)benzoic Acid

IUPAC Name

4-(quinolin-2-ylmethoxy)benzoic acid

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

InChI

InChI=1S/C17H13NO3/c19-17(20)13-6-9-15(10-7-13)21-11-14-8-5-12-3-1-2-4-16(12)18-14/h1-10H,11H2,(H,19,20)

InChI Key

NNJZADJXPQFKOE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.